molecular formula C9H15NO B13206685 1-(Azetidin-3-yl)-4-methylpent-3-en-2-one

1-(Azetidin-3-yl)-4-methylpent-3-en-2-one

Cat. No.: B13206685
M. Wt: 153.22 g/mol
InChI Key: ZRRVTVMGHMWDDB-UHFFFAOYSA-N
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Description

  • Preparation Methods

    • The synthetic route involves several steps:
      • Start with (N-Boc-azetidin-3-ylidene)acetate , obtained from (N-Boc)azetidin-3-one via the DBU-catalyzed Horner–Wadsworth–Emmons reaction.
      • Perform an aza-Michael addition with NH-heterocycles to yield functionalized 3-substituted 3-(acetoxymethyl)azetidines .
      • Obtain Methyl 2-(oxetan-3-ylidene)acetate similarly, followed by reaction with various (N-Boc-cycloaminyl)amines to yield 3-substituted 3-(acetoxymethyl)oxetane compounds .
      • Novel heterocyclic amino acid derivatives can also be synthesized via Suzuki–Miyaura cross-coupling from brominated pyrazole–azetidine hybrids with boronic acids.
  • Chemical Reactions Analysis

      1-(Azetidin-3-yl)-4-methylpent-3-en-2-one: undergoes various reactions:

    • Common reagents include NH-heterocycles, boronic acids, and brominated pyrazole–azetidine hybrids.
  • Scientific Research Applications

  • Mechanism of Action

    • The exact mechanism isn’t specified, but it likely interacts with specific molecular targets or pathways due to its structural features.
  • Comparison with Similar Compounds

      1-(Azetidin-3-yl)-4-methylpent-3-en-2-one: stands out due to its unique combination of azetidine and enone functionalities.

    • Similar compounds include other azetidines and enones, but none precisely match this structure.

    Properties

    Molecular Formula

    C9H15NO

    Molecular Weight

    153.22 g/mol

    IUPAC Name

    1-(azetidin-3-yl)-4-methylpent-3-en-2-one

    InChI

    InChI=1S/C9H15NO/c1-7(2)3-9(11)4-8-5-10-6-8/h3,8,10H,4-6H2,1-2H3

    InChI Key

    ZRRVTVMGHMWDDB-UHFFFAOYSA-N

    Canonical SMILES

    CC(=CC(=O)CC1CNC1)C

    Origin of Product

    United States

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